

In Silico Modeling of (1H-Indol-2-ylmethyl)amine Interactions: A Technical Guide

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Compound of Interest

Compound Name: (1h-Indol-2-ylmethyl)amine

Cat. No.: B1330477

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of **(1H-indol-2-ylmethyl)amine** and its derivatives, compounds of significant interest in medicinal chemistry. The unique structure of the **(1H-indol-2-ylmethyl)amine** core serves as a valuable scaffold for the development of novel therapeutic agents targeting a range of diseases, including cancer and microbial infections. This document outlines the computational approaches used to predict and analyze the molecular interactions of these compounds, summarizes key quantitative data, and provides detailed experimental protocols for in silico modeling.

Quantitative Data Summary

The following tables summarize the biological activities of various derivatives of the **(1H-indol-2-ylmethyl)amine** scaffold, highlighting their potential as therapeutic agents. The data is compiled from multiple studies and is presented to illustrate the structure-activity relationships (SAR) and the potency of this class of compounds.

Table 1: Anticancer Activity of Indole Derivatives

Compound ID	Derivative Class	Cancer Cell Line	IC50 (μM)	Reference
1	Indazole-3-amine derivative	K562 (Chronic Myeloid Leukemia)	5.15	[1] [2] [3]
2	Indazole-3-amine derivative	HEK-293 (Normal Cell Line)	33.2	[1] [2] [3]
3	Thiophen-2-yl-1H-indole derivative (4g)	HCT-116 (Colon)	7.1	[4]
4	Thiophen-2-yl-1H-indole derivative (4a)	HCT-116 (Colon)	10.5	[4]
5	Thiophen-2-yl-1H-indole derivative (4c)	HCT-116 (Colon)	11.9	[4]
6	Indole-based Tyrphostin (2a)	MCF-7/Topo (Breast Carcinoma)	0.10	[5]
7	Indole-based Tyrphostin (3a)	MCF-7/Topo (Breast Carcinoma)	0.18	[5]
8	Indole-based Tyrphostin (2a)	Huh-7 (Hepatocellular Carcinoma)	0.04	[5]
9	Indole-based Tyrphostin (3a)	Huh-7 (Hepatocellular Carcinoma)	0.01	[5]

Table 2: Antimicrobial Activity of Indole Derivatives

Compound ID	Derivative Class	Microbial Strain	MIC (µg/mL)	Reference
1	Indolyl-guanidinium derivative (3I-3U)	ESKAPE strains & MRSA	2-16	[6]
2	Indolyl-guanidinium derivative (4L-4P)	ESKAPE strains & MRSA	2-16	[6]
3	7-azaindole-guanidinium derivative (5N-5P)	ESKAPE strains & MRSA	2-16	[6]
4	Indolyl-guanidinium derivative (3O, 3P, 4O, 4P)	Clinical K. pneumoniae	4-8	[6]
5	2-(1H-indol-3-yl)-1H-benzo[d]imidazole (3ao, 3aq)	Staphylococcus aureus	< 1	[7]
6	2-(1H-indol-3-yl)-1H-benzo[d]imidazole (3aa, 3ad)	Staphylococcus aureus	3.9-7.8	[7]
7	2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag)	M. smegmatis & C. albicans	3.9	[7]
8	5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-	Antibacterial & Antifungal	-	[8]

amine derivative
(5d)

Experimental Protocols for In Silico Modeling

This section details the methodologies for key in silico experiments commonly employed in the study of **(1H-indol-2-ylmethyl)amine** interactions.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Objective: To predict the binding mode and affinity of **(1H-indol-2-ylmethyl)amine** derivatives within the active site of a target protein.

Methodology:

- Protein Preparation:
 - Obtain the 3D structure of the target protein from a repository such as the Protein Data Bank (PDB).
 - Remove water molecules and any co-crystallized ligands.
 - Add hydrogen atoms and assign appropriate protonation states to ionizable residues.
 - Repair any missing residues or atoms using modeling software.
 - Define the binding site or active site of the protein, typically based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.
- Ligand Preparation:
 - Generate the 3D structure of the **(1H-indol-2-ylmethyl)amine** derivative.
 - Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

- Assign appropriate atom types and charges.
- Docking Simulation:
 - Utilize a docking program (e.g., AutoDock, Glide, GOLD).
 - Define the search space (grid box) encompassing the defined binding site.
 - Set the docking parameters, such as the number of genetic algorithm runs, population size, and number of evaluations.
 - Execute the docking simulation to generate a series of possible binding poses for the ligand.
- Analysis of Results:
 - Rank the generated poses based on their docking scores or binding energies.
 - Visualize the top-ranked poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein residues.
 - Compare the binding mode of the designed ligands with known inhibitors, if available.

Pharmacophore Modeling

Pharmacophore modeling is used to identify the essential 3D arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.

Objective: To develop a 3D pharmacophore model that represents the key structural features required for the biological activity of **(1H-indol-2-ylmethyl)amine** derivatives.

Methodology:

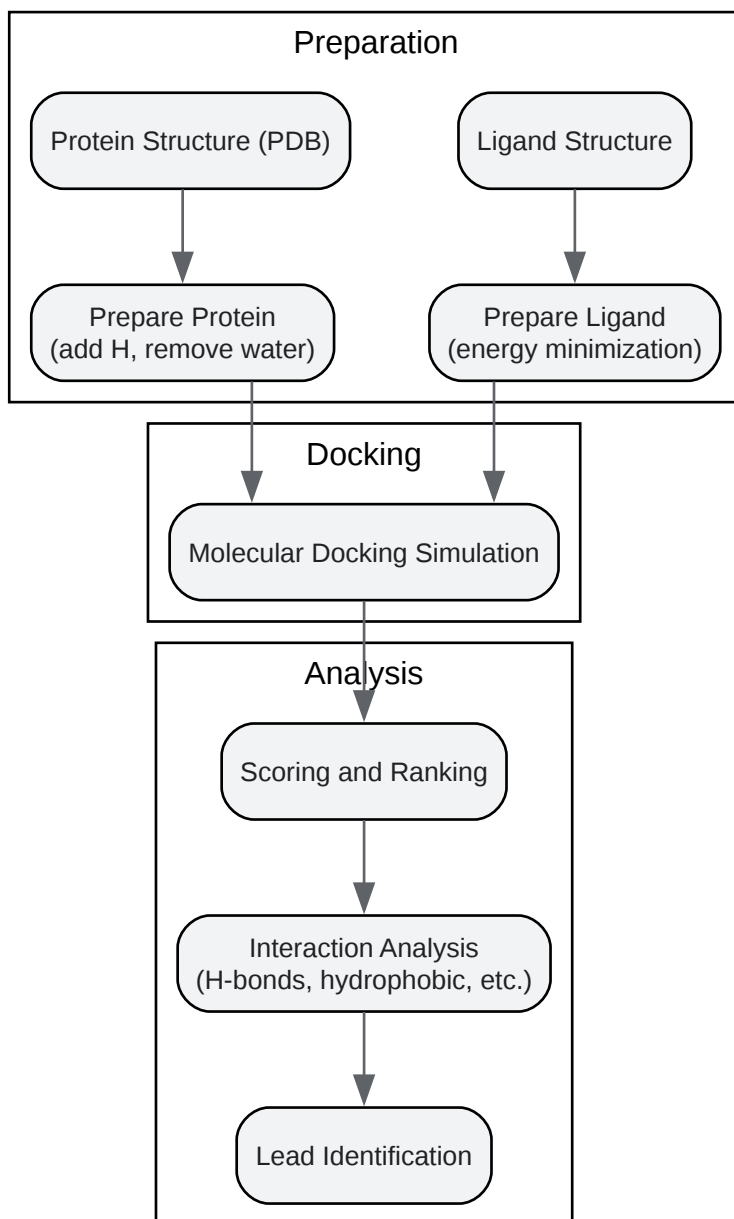
- Dataset Preparation:
 - Collect a set of molecules with known biological activity (e.g., IC50 values) against the target of interest.

- Divide the dataset into a training set (to build the model) and a test set (to validate the model).
- Feature Identification:
 - Identify the key pharmacophoric features present in the active molecules. These features typically include:
 - Hydrogen bond acceptors
 - Hydrogen bond donors
 - Hydrophobic regions
 - Aromatic rings
 - Positive and negative ionizable groups
- Pharmacophore Model Generation:
 - Use a pharmacophore modeling software (e.g., Discovery Studio, MOE, LigandScout).
 - Align the molecules in the training set based on their common features.
 - Generate a set of pharmacophore hypotheses that represent the spatial arrangement of the identified features.
- Model Validation:
 - Validate the generated pharmacophore models using the test set. A good model should be able to distinguish between active and inactive compounds.
 - Evaluate the quality of the model using statistical parameters such as the Güner-Henry score and enrichment factor.
- Virtual Screening:
 - The validated pharmacophore model can be used as a 3D query to screen large chemical databases to identify novel compounds that match the pharmacophore and are likely to be

active.

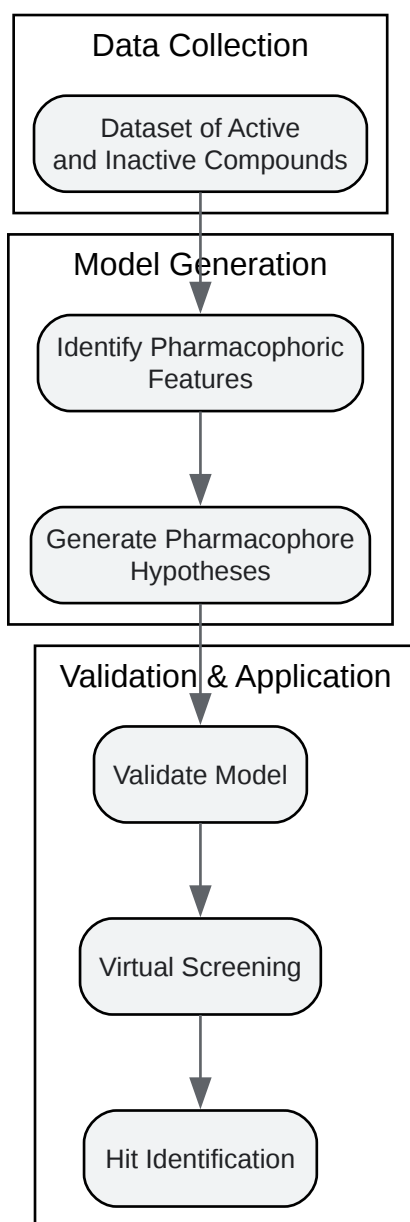
Visualizations

The following diagrams illustrate key concepts and workflows related to the in silico modeling of **(1H-indol-2-ylmethyl)amine** interactions.



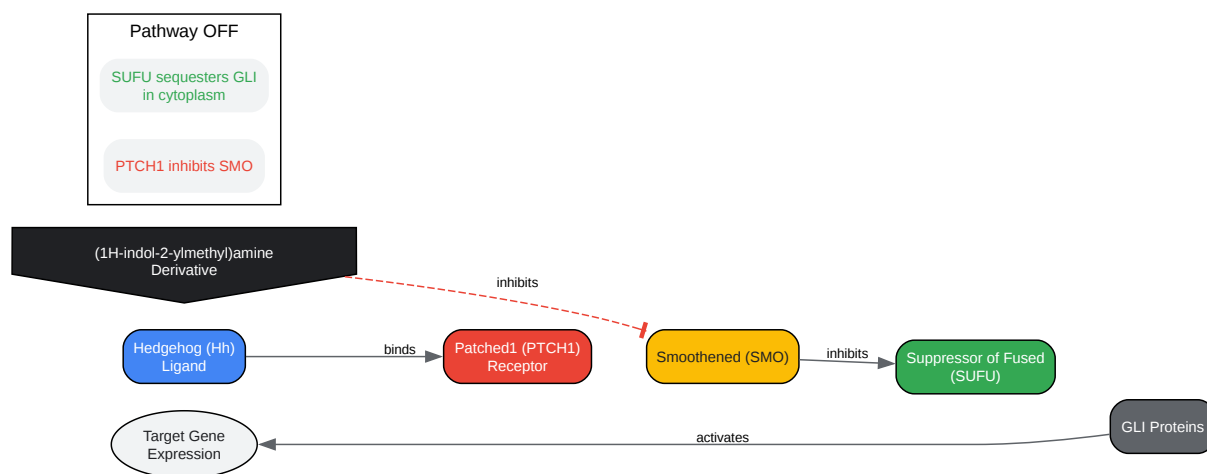
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A simplified workflow for molecular docking studies.



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A general workflow for pharmacophore modeling.



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Simplified Hedgehog signaling pathway and a potential point of inhibition by indole derivatives.

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